Cas no 2171915-14-1 (2-{2-(tert-butoxy)carbonyl-2-azaspiro3.4octan-1-yl}acetic acid)

2-{2-(tert-butoxy)carbonyl-2-azaspiro3.4octan-1-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2171915-14-1
- EN300-1629461
- 2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octan-1-yl}acetic acid
- 2-{2-(tert-butoxy)carbonyl-2-azaspiro3.4octan-1-yl}acetic acid
-
- インチ: 1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(6-4-5-7-14)10(15)8-11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
- InChIKey: KDCPDFSBSCXITI-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC2(CCCC2)C1CC(=O)O)=O
計算された属性
- 精确分子量: 269.16270821g/mol
- 同位素质量: 269.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 379
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 66.8Ų
2-{2-(tert-butoxy)carbonyl-2-azaspiro3.4octan-1-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1629461-1.0g |
2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octan-1-yl}acetic acid |
2171915-14-1 | 1.0g |
$2767.0 | 2023-07-10 | ||
Enamine | EN300-1629461-250mg |
2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octan-1-yl}acetic acid |
2171915-14-1 | 250mg |
$2545.0 | 2023-09-22 | ||
Enamine | EN300-1629461-10000mg |
2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octan-1-yl}acetic acid |
2171915-14-1 | 10000mg |
$11900.0 | 2023-09-22 | ||
Enamine | EN300-1629461-1000mg |
2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octan-1-yl}acetic acid |
2171915-14-1 | 1000mg |
$2767.0 | 2023-09-22 | ||
Enamine | EN300-1629461-5000mg |
2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octan-1-yl}acetic acid |
2171915-14-1 | 5000mg |
$8025.0 | 2023-09-22 | ||
Enamine | EN300-1629461-100mg |
2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octan-1-yl}acetic acid |
2171915-14-1 | 100mg |
$2434.0 | 2023-09-22 | ||
Enamine | EN300-1629461-10.0g |
2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octan-1-yl}acetic acid |
2171915-14-1 | 10.0g |
$11900.0 | 2023-07-10 | ||
Enamine | EN300-1629461-500mg |
2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octan-1-yl}acetic acid |
2171915-14-1 | 500mg |
$2655.0 | 2023-09-22 | ||
Enamine | EN300-1629461-0.25g |
2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octan-1-yl}acetic acid |
2171915-14-1 | 0.25g |
$2545.0 | 2023-07-10 | ||
Enamine | EN300-1629461-5.0g |
2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octan-1-yl}acetic acid |
2171915-14-1 | 5.0g |
$8025.0 | 2023-07-10 |
2-{2-(tert-butoxy)carbonyl-2-azaspiro3.4octan-1-yl}acetic acid 関連文献
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
2-{2-(tert-butoxy)carbonyl-2-azaspiro3.4octan-1-yl}acetic acidに関する追加情報
2-{2-(tert-butoxy)carbonyl-2-azaspiro3.4octan-1-yl}acetic Acid: A Comprehensive Overview
The compound with CAS No 2171915-14-1, commonly referred to as 2-{2-(tert-butoxy)carbonyl-2-azaspiro3.4octan-1-yl}acetic acid, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structural features, which include a spirocyclic system and a tert-butoxy carbonyl group. The molecule's structure plays a pivotal role in its chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Recent studies have highlighted the importance of spirocyclic compounds in drug design due to their ability to mimic natural product scaffolds. The spiro3.4octane system in this compound provides a rigid framework that can enhance molecular stability and bioavailability. Additionally, the presence of the tert-butoxy carbonyl group introduces steric hindrance, which can influence the compound's interactions with biological targets such as enzymes or receptors.
One of the most promising applications of this compound lies in its potential as a prodrug. Prodrugs are inactive compounds that are metabolized in vivo to release the active drug. The tert-butoxy carbonyl group in this molecule can serve as a protective group that is cleaved under specific physiological conditions, releasing the active moiety. This property makes it an attractive candidate for targeted drug delivery systems, where controlled release is crucial for efficacy and reduced side effects.
Furthermore, the synthesis of this compound involves a multi-step process that showcases advanced organic chemistry techniques. The construction of the spirocyclic system typically requires precise control over stereochemistry and reaction conditions to ensure high yields and purity. Researchers have employed various strategies, including ring-closing metathesis and nucleophilic substitution reactions, to synthesize this compound efficiently.
The biological evaluation of this compound has revealed intriguing results. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, which are essential for systemic drug activity.
In terms of structural modifications, scientists have explored substituent effects on the spirocyclic system to optimize biological activity. For instance, replacing the tert-butoxy group with other protecting groups has allowed researchers to study the impact of steric and electronic factors on enzyme inhibition. These studies have provided valuable insights into the relationship between molecular structure and biological function.
Looking ahead, the development of analogs based on this compound holds great promise for advancing therapeutic interventions. By leveraging computational chemistry tools such as molecular docking and QSAR modeling, researchers can design derivatives with enhanced potency and selectivity. Such efforts are expected to contribute significantly to the discovery of novel drugs targeting complex diseases such as cancer and neurodegenerative disorders.
In conclusion, CAS No 2171915-14-1 represents a compelling example of how structural complexity can be harnessed to create molecules with diverse functional properties. Its unique features make it an invaluable tool for both academic research and industrial drug development. As ongoing studies continue to unravel its potential, this compound stands at the forefront of innovation in medicinal chemistry.
2171915-14-1 (2-{2-(tert-butoxy)carbonyl-2-azaspiro3.4octan-1-yl}acetic acid) Related Products
- 1361533-78-9(6'-Fluoro-2'-methyl-2,3,5-trichlorobiphenyl)
- 2171172-84-0(1-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclobutane-1-carboxylic acid)
- 379254-21-4(1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide)
- 1545850-26-7((4-Chloro-2,5-difluorophenyl)methanamine)
- 1251576-57-4(N-(2-ethoxyquinolin-8-yl)-3,4,5-trimethoxybenzamide)
- 2168721-93-3(hexahydro-3H-spirocyclopentae1,3oxazine-2,4'-piperidine)
- 1184060-73-8(3-((Cyclopropylmethyl)amino)isoquinolin-1(2h)-one)
- 2648998-47-2(1-(heptan-4-yl)-1-isocyanatocyclopropane)
- 2169208-16-4({7-oxaspiro4.5decan-1-yl}methanamine)
- 1805557-11-2(Methyl 5-(bromomethyl)-4-(difluoromethyl)-3-iodopyridine-2-acetate)




